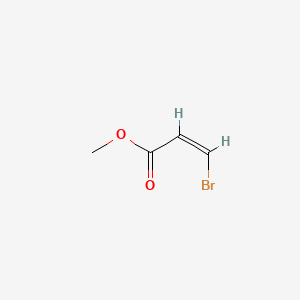

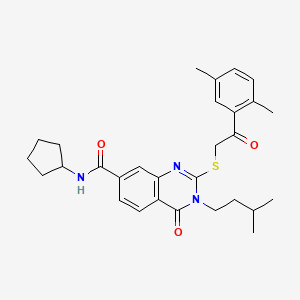

![molecular formula C14H23ClN4O2S B2977655 6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide CAS No. 1385426-60-7](/img/structure/B2977655.png)

6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Unusual Electronic Effects in Optically and Magnetically Active Compounds

The research conducted by Edder et al. (2000) highlights the introduction of electron-withdrawing sulfonamide groups into ligand backbones, affecting the affinity for ions and altering the electronic structure, which can be useful in developing magnetic and optical materials. The study indicates that these modifications can lead to complexes with significant stabilities and unique electronic properties, demonstrating the compound's utility in material science (Edder et al., 2000).

Antimicrobial Agents Development

Azab, Youssef, and El-Bordany (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for antibacterial use, suggesting the compound’s potential in creating effective antibacterial agents. This effort reflects the broader application of sulfonamide derivatives in combating bacterial infections, where eight compounds showed high activities, underscoring its significance in pharmaceutical research (Azab et al., 2013).

Mycobacterial Inhibitors

The study by Güzel et al. (2009) on mycobacterial carbonic anhydrases inhibitors for Rv1284 and Rv3273 showcases the compound’s role in targeting tuberculosis. The findings demonstrate that derivatives of the compound exhibit excellent inhibitory activity, marking its importance in developing new antimycobacterial agents with alternative mechanisms of action (Güzel et al., 2009).

Antimicrobial and Surface Activity Enhancement

El-Sayed (2006) investigated the synthesis of 1,2,4-triazole derivatives, demonstrating the compound's role in producing antimicrobial agents and surface-active agents. This study suggests its application in developing substances with dual functionalities, beneficial in various scientific and industrial fields (El-Sayed, 2006).

Green Chemistry and Synthesis Efficiency

Gilbile, Bhavani, and Vyas (2017) presented a modified synthesis approach for a related compound, emphasizing green chemistry principles and efficiency in synthesis processes. Their work illustrates the compound's applicability in improving the environmental friendliness and cost-effectiveness of chemical synthesis, highlighting its role in sustainable chemistry practices (Gilbile et al., 2017).

Propriétés

IUPAC Name |

6-chloro-5-methyl-N-[2-(4-methylpiperazin-1-yl)propyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23ClN4O2S/c1-11-8-13(10-16-14(11)15)22(20,21)17-9-12(2)19-6-4-18(3)5-7-19/h8,10,12,17H,4-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXUUXXRYQISOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)S(=O)(=O)NCC(C)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

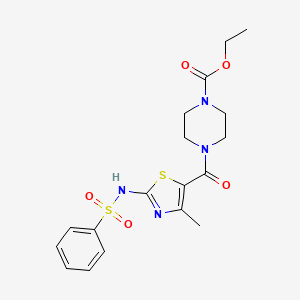

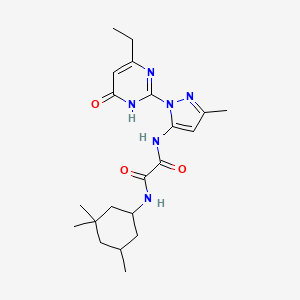

![3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2977574.png)

![2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2977575.png)

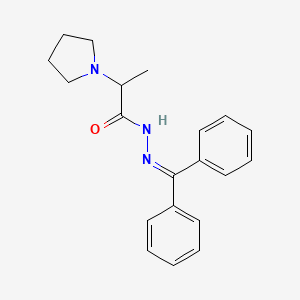

![N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2977576.png)

![2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid](/img/structure/B2977577.png)

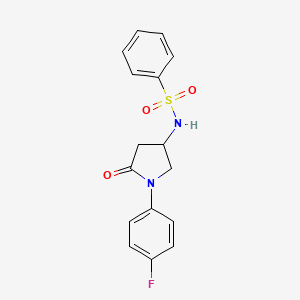

![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2977579.png)

![4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2977584.png)

![1-(3-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2977587.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(o-tolyl)urea](/img/structure/B2977595.png)